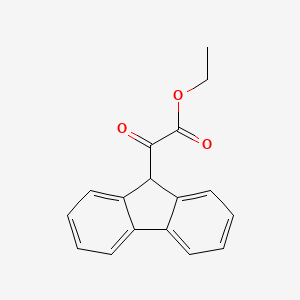![molecular formula C5H8N6 B13095896 3-Methyl-1H-pyrazolo[5,1-c][1,2,4]triazole-6,7-diamine](/img/structure/B13095896.png)
3-Methyl-1H-pyrazolo[5,1-c][1,2,4]triazole-6,7-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-1H-pyrazolo[5,1-c][1,2,4]triazole-6,7-diamine is a heterocyclic compound with a molecular formula of C5H8N6.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1H-pyrazolo[5,1-c][1,2,4]triazole-6,7-diamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with nitriles or amidines, followed by cyclization to form the pyrazolo-triazole core . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for maximizing yield and minimizing by-products .
化学反応の分析
Types of Reactions
3-Methyl-1H-pyrazolo[5,1-c][1,2,4]triazole-6,7-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce alkyl or aryl groups at the amino positions .
科学的研究の応用
3-Methyl-1H-pyrazolo[5,1-c][1,2,4]triazole-6,7-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cyclin-dependent kinases (CDKs).
Medicine: Explored for its anticancer properties due to its ability to inhibit cell proliferation.
Industry: Utilized in the development of new materials with specific electronic or optical properties
作用機序
The mechanism of action of 3-Methyl-1H-pyrazolo[5,1-c][1,2,4]triazole-6,7-diamine involves its interaction with molecular targets such as enzymes. For instance, as a CDK inhibitor, it binds to the active site of the enzyme, preventing the phosphorylation of target proteins and thereby inhibiting cell cycle progression. This leads to the induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its CDK inhibitory properties.
1,2,3-Triazole derivatives: Widely studied for their diverse biological activities
Uniqueness
3-Methyl-1H-pyrazolo[5,1-c][1,2,4]triazole-6,7-diamine is unique due to its specific structure, which allows for selective inhibition of certain enzymes. Its ability to undergo various chemical reactions also makes it a versatile compound for synthetic and medicinal chemistry .
特性
分子式 |
C5H8N6 |
|---|---|
分子量 |
152.16 g/mol |
IUPAC名 |
3-methyl-5H-pyrazolo[5,1-c][1,2,4]triazole-6,7-diamine |
InChI |
InChI=1S/C5H8N6/c1-2-8-9-5-3(6)4(7)10-11(2)5/h10H,6-7H2,1H3 |
InChIキー |
ULPHAQWUYBAFKN-UHFFFAOYSA-N |
正規SMILES |
CC1=NN=C2N1NC(=C2N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


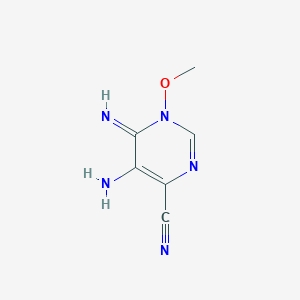
![4-(Pyridin-3-YL)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine](/img/structure/B13095820.png)
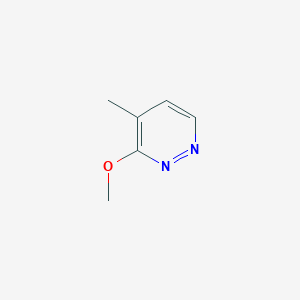
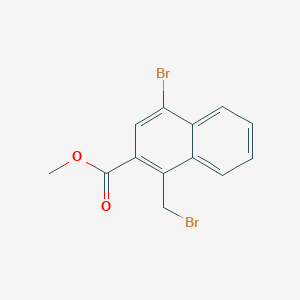
![3'-Methoxy-[1,1'-bi(cyclohexan)]-2-amine](/img/structure/B13095844.png)
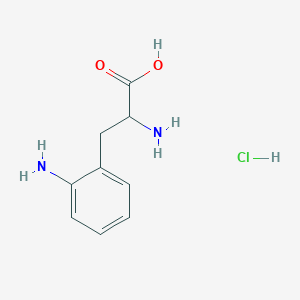
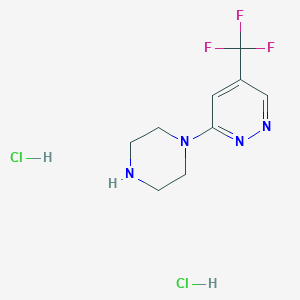
![Tert-butyl 5'-formyl-3'-oxospiro[azetidine-3,1'-isoindoline]-1-carboxylate](/img/structure/B13095864.png)

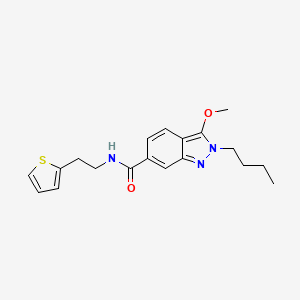
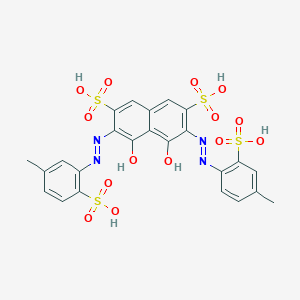

![Ethyl 3,3,6-trifluorobicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B13095883.png)
